molecular formula C9H5BrClNO B6596612 5-bromo-8-chloroisoquinolin-3-ol CAS No. 1696354-09-2

5-bromo-8-chloroisoquinolin-3-ol

Cat. No.: B6596612
CAS No.: 1696354-09-2
M. Wt: 258.50 g/mol
InChI Key: IWHLFWMVIWHJQT-UHFFFAOYSA-N
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Description

5-Bromo-8-chloroisoquinolin-3-ol is a heterocyclic aromatic compound with the molecular formula C9H5BrClNO. It is a derivative of isoquinoline, featuring bromine and chlorine substituents at the 5th and 8th positions, respectively, and a hydroxyl group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-chloroisoquinolin-3-ol typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the use of elemental bromine and chlorine in the presence of catalysts such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloroisoquinolin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-8-chloroisoquinolin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-8-chloroisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by interfering with cellular signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoquinolin-3-ol
  • 8-Chloroisoquinolin-3-ol
  • 5,8-Dibromoisoquinolin-3-ol
  • 5,8-Dichloroisoquinolin-3-ol

Uniqueness

5-Bromo-8-chloroisoquinolin-3-ol is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-bromo-8-chloro-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHLFWMVIWHJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CNC(=O)C=C2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696354-09-2
Record name 5-bromo-8-chloroisoquinolin-3-ol
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